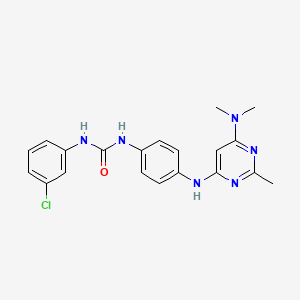![molecular formula C26H22ClN5O2 B11331945 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11331945.png)
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a benzoxazole ring, a triazole ring, and a carboxamide group. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Benzoxazole Ring:
- Starting with 4-chloroaniline, the benzoxazole ring is formed through a cyclization reaction with salicylic acid under acidic conditions.
- Reaction conditions: Reflux in the presence of a dehydrating agent such as polyphosphoric acid.
-
Synthesis of the Triazole Ring:
- The triazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Reaction conditions: Copper(I) catalysis (CuAAC) in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
-
Coupling of the Benzoxazole and Triazole Rings:
- The benzoxazole derivative is coupled with the triazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
- Reaction conditions: Room temperature in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl group to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products:
- Oxidation of the methyl group yields a carboxylic acid derivative.
- Reduction of the nitro group yields an amine derivative.
- Substitution of the chlorine atom yields various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific electronic and optical properties.
- Applied in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the following pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Protein-Ligand Interactions: The compound may form stable complexes with proteins, affecting their structure and function.
Comparison with Similar Compounds
- 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness:
- The presence of the isopropyl group on the phenyl ring distinguishes it from other similar compounds, potentially altering its physicochemical properties and biological activity.
- The combination of the benzoxazole and triazole rings in a single molecule provides a unique scaffold for drug design and development.
This detailed article provides a comprehensive overview of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H22ClN5O2 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C26H22ClN5O2/c1-15(2)17-6-10-20(11-7-17)28-26(33)24-16(3)32(31-29-24)21-12-13-23-22(14-21)25(34-30-23)18-4-8-19(27)9-5-18/h4-15H,1-3H3,(H,28,33) |
InChI Key |
JGSSUBWGFPKZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11331864.png)
![(5Z)-5-{1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene}-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11331885.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbenzamide](/img/structure/B11331890.png)
![4-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11331900.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11331902.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11331911.png)
![{4-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11331914.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isobutylacetamide](/img/structure/B11331924.png)

![3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide](/img/structure/B11331929.png)

![1-[(3-methylbenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11331935.png)
![7-methoxy-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11331937.png)
![7-(4-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11331940.png)
